

Application Note: Trace Quantification of 2-Chloro-N-Pentylpropanamide

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Compound of Interest

Compound Name: 2-chloro-N-pentylpropanamide

CAS No.: 87603-55-2

Cat. No.: B3372166

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Executive Summary

This guide details the development of a quantitative assay for **2-chloro-N-pentylpropanamide** (2-CNPP), a potentially genotoxic impurity (PGI). As an

-haloamide, 2-CNPP possesses alkylating properties capable of interacting with DNA, necessitating control at trace levels (ppm/ppb) in accordance with ICH M7(R2) guidelines.

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Unlike GC-MS, which risks thermal degradation of the labile

-chloro moiety, LC-MS/MS offers superior stability and sensitivity. The method achieves a Limit of Quantitation (LOQ) suitable for controlling impurities below the Threshold of Toxicological Concern (TTC) of 1.5 μ g/day.

Regulatory & Chemical Context

The Safety Concern (ICH M7)

Under ICH M7, 2-CNPP is classified as a Class 3 impurity (Alerting structure, unrelated to the drug substance structure, no mutagenicity data) or Class 2 (Known mutagenic parent). The

-chloroamide motif is a structural alert for alkylation.

- Target Limit: If the daily drug dose is < 1 g, the impurity must be controlled to < 1.5 μ g/day .
- Analytical Target: For a 1 g daily dose, the limit is 1.5 ppm. The analytical method LOQ should ideally be \leq 0.5 ppm (30% of the limit).

Chemical Stability & Handling

- Hydrolysis Risk: The C-Cl bond beta to the carbonyl is susceptible to hydrolysis, particularly in basic media.
- Recommendation: All sample preparation and mobile phases must remain acidic (pH 3.0–4.0) to prevent in-situ degradation, which would lead to under-quantification.

Analytical Method Development

Instrumentation & Conditions

System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Sciex 6500+).

Parameter	Condition	Rationale
Column	C18, 2.1 x 100 mm, 1.8 μ m (e.g., Zorbax Eclipse Plus or equivalent)	Provides necessary retention for the hydrophobic pentyl chain while separating matrix components.
Mobile Phase A	0.1% Formic Acid + 5mM Ammonium Formate in Water	Acidic pH stabilizes the -chloro group; ammonium aids ionization.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Aprotic organic solvent ensures sharp peak shape.
Flow Rate	0.4 mL/min	Optimal for ESI efficiency.
Column Temp	40°C	Improves mass transfer and peak symmetry.
Injection Vol	2–5 μ L	Low volume minimizes solvent effects on early eluters.

Mass Spectrometry (MRM Strategy)

Ionization: Electrospray Ionization (ESI) – Positive Mode. The amide nitrogen is readily protonated

Isotope Pattern: Chlorine naturally exists as

(75%) and

(25%). The method must monitor transitions for both isotopes to confirm identity and rule out interference.

- Precursor Ions:

- -2-CNPP:

178.1

- -2-CNPP:
180.1
- Product Ions (Fragmentation Logic):
 - Primary Loss: Cleavage of the amide bond or loss of HCl.
 - Quantifier:
(Loss of HCl, highly specific).
 - Qualifier:
(Pentyl chain fragment) or
(Confirmation of Cl presence).

Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Type
2-CNPP ()	178.1	142.1	15	Quantifier
2-CNPP ()	178.1	71.1	25	Qualifier 1
2-CNPP ()	180.1	144.1	15	Qualifier 2
IS (d11-Pentyl)	189.2	153.2	15	Internal Std

Experimental Protocol

Reagents

- Reference Standard: **2-chloro-N-pentylpropanamide** (>98% purity).

- Internal Standard (IS): Stable Isotope Labeled (SIL) analog preferred (e.g., d11-pentyl). If unavailable, use a structural analog like 2-chloro-N-hexylpropanamide.
- Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.

Standard Preparation

- Stock A (1 mg/mL): Dissolve 10 mg 2-CNPP in 10 mL Acetonitrile.
- Intermediate B (10 µg/mL): Dilute Stock A 1:100 in 50:50 ACN:Water.
- Calibration Standards: Prepare 6 points ranging from 1 ng/mL (1 ppb) to 100 ng/mL (100 ppb) in sample diluent.

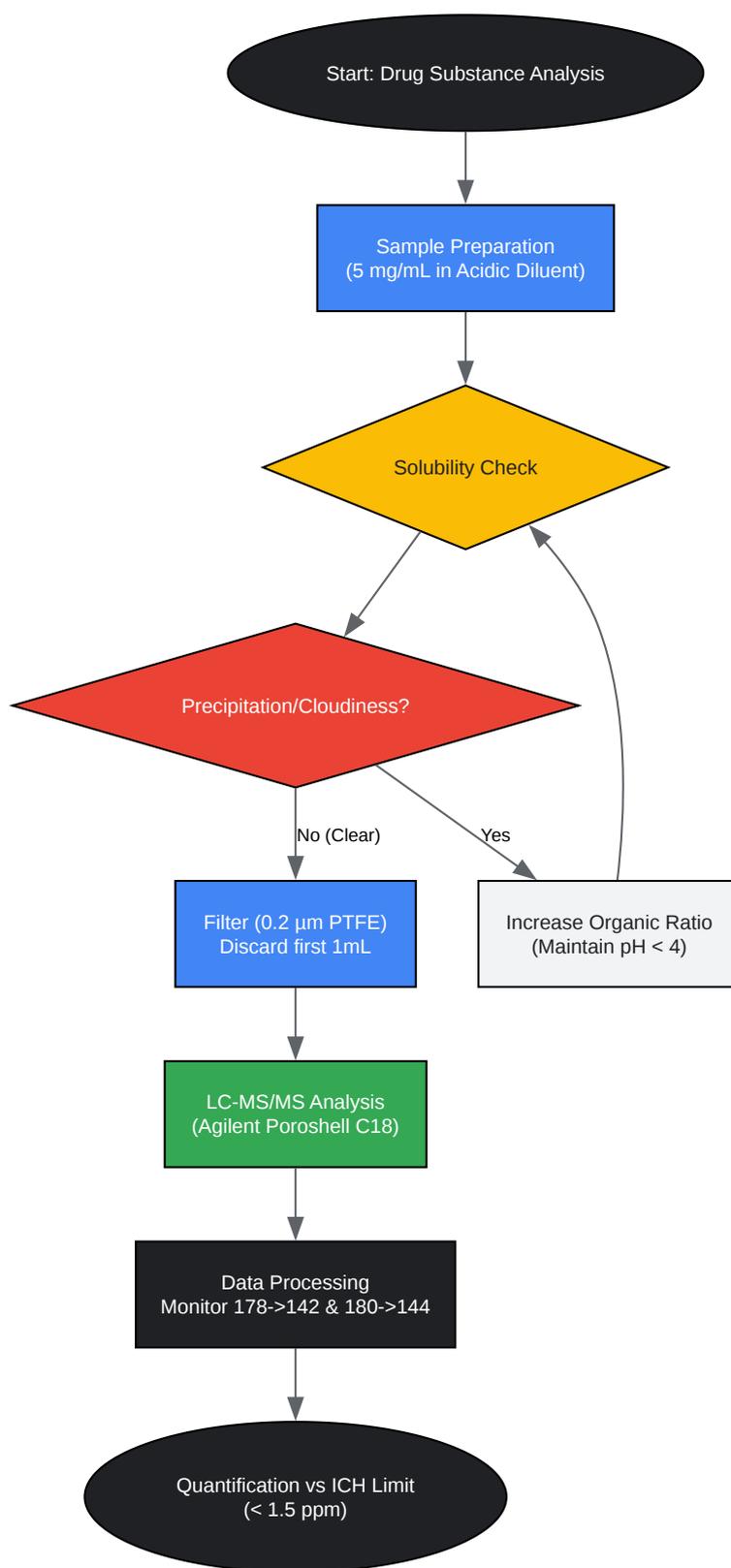
Sample Preparation (Drug Substance)

This protocol uses "Dilute and Shoot" to minimize analyte loss, feasible due to the high sensitivity of the MS.

- Weighing: Accurately weigh 50 mg of Drug Substance (DS).
- Dissolution: Add 100 µL of Internal Standard solution.
- Dilution: Dilute to 10 mL with 50:50 ACN:Water (0.1% FA).
 - Final DS Concentration: 5 mg/mL.
 - Note: Ensure the DS is fully soluble. If precipitation occurs, adjust organic ratio but keep pH acidic.
- Filtration: Filter through a 0.2 µm PTFE syringe filter (discard first 1 mL to account for adsorption).
- Analysis: Transfer to HPLC vial for injection.

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow for the assay, emphasizing the safety checks for PGI analysis.



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Caption: Figure 1. Analytical workflow for trace analysis of 2-CNPP, highlighting the critical solubility loop to prevent matrix interference.

Method Validation (ICH Q2(R2) / FDA)

To ensure the method is "fit for purpose," the following validation parameters are mandatory.

Specificity & Selectivity

- Protocol: Inject a blank matrix (Drug Substance without impurity) and a spiked sample.
- Requirement: No interference peak at the retention time of 2-CNPP in the blank > 30% of the LOQ area. The ion ratio () in the spiked sample must match the theoretical ratio (~3:1) within $\pm 20\%$.[\[1\]](#)

Linearity & Range

- Range: From LOQ (e.g., 0.5 ppm) to 150% of the specification limit.
- Criterion: Correlation coefficient ()
[\[2\]](#)

Accuracy (Recovery)

- Protocol: Spike Drug Substance at three levels: LOQ, 100% Limit (1.5 ppm), and 150% Limit.
- Criterion: Mean recovery between 80–120% at LOQ; 90–110% at higher levels.

Sensitivity (LOD/LOQ)

- LOD: Signal-to-Noise (S/N)
.
- LOQ: Signal-to-Noise (S/N)

with precision (%RSD)

.

Troubleshooting Guide

Issue: Signal Suppression (Matrix Effect)

- Cause: Co-eluting drug substance suppresses ionization of 2-CNPP.
- Solution:
 - Divert Valve: Send the first 1-2 mins (or the DS peak) to waste if separation allows.
 - Internal Standard: Use a deuterated IS to compensate for suppression.
 - Dilution: Dilute the sample further (e.g., 1 mg/mL instead of 5 mg/mL) if sensitivity permits.

Issue: Peak Tailing

- Cause: Interaction of the amide nitrogen with silanols on the column.
- Solution: Ensure Ammonium Formate is present in Mobile Phase A. Increase column temperature to 50°C.

Issue: Degradation of Standard

- Cause: 2-CNPP hydrolyzing in solution.
- Solution: Prepare fresh standards daily. Ensure diluent contains 0.1% Formic Acid. Store stock solutions in amber vials at -20°C.

References

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- European Medicines Agency (EMA).[5] "Guideline on the Limits of Genotoxic Impurities."

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